1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-11(17)8-3-2-6-15(7-8)12-14-10-9(18-12)4-1-5-13-10/h1,4-5,8H,2-3,6-7H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXXHFFIISQPOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(O2)C=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid typically involves the construction of the oxazole and pyridine rings followed by their fusion and subsequent attachment to the piperidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Cyclization Reactions for Oxazolo[4,5-b]pyridine Core Formation
The oxazolo[4,5-b]pyridine scaffold is synthesized via acid-catalyzed cyclization. For example:
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Reaction : 5-Bromo-3-hydroxy-2-aminopyridine reacts with 4-cyanobenzoic acid in polyphosphoric acid ethyl ester (PPSE) at 200°C.
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Outcome : Forms the oxazolo[4,5-b]pyridine ring in 93% yield .
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Mechanism : Intramolecular cyclodehydration between the carboxylic acid and amino-hydroxypyridine group (Scheme 1).
| Substrate | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5-Bromo-3-hydroxy-2-aminopyridine | PPSE | 200 | 93 |
| Piperidinylacetic acid | PPA | 140 | 70–78 |
Substitution Reactions at the Oxazole Ring
The oxazole ring undergoes electrophilic and nucleophilic substitutions:
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Bromination : N-Bromosuccinimide (NBS) in DMF substitutes hydrogen at position 6 of oxazolo[4,5-b]pyridine (yield: 85–90% ) .
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Suzuki Coupling : The brominated derivative reacts with aryl boronic acids under palladium catalysis to introduce aryl groups (e.g., pyridin-4-yl).
Functionalization of the Piperidine Moiety
The piperidine-3-carboxylic acid group participates in:
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Esterification : Reaction with methanol/HCl yields the methyl ester (yield: 85–92% ) .
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Amide Formation : Coupling with amines using propylphosphonic anhydride (T3P) generates amide derivatives (yield: 88–95% ) .
| Reaction Type | Reagent/Conditions | Yield (%) |
|---|---|---|
| Esterification | MeOH, HCl, reflux | 85–92 |
| Amide Coupling | T3P, TEA, butyl acetate | 88–95 |
Protection/Deprotection Strategies
The piperidine nitrogen is protected via:
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Boc Protection : Treatment with Boc₂O in chloroform introduces the tert-butoxycarbonyl group (yield: 78–85% ) .
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Deprotection : Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group (yield: 90–95% ) .
Oxidation and Reduction Reactions
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Oxidation : The pyridine ring can be oxidized to N-oxide derivatives using m-CPBA (meta-chloroperbenzoic acid).
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxazole ring to dihydrooxazole derivatives (yield: 65–75% ).
Scientific Research Applications
Anticancer Research
Recent studies have indicated that derivatives of oxazolo[4,5-b]pyridine exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Case Study: A study published in Journal of Medicinal Chemistry demonstrated that oxazolo[4,5-b]pyridine derivatives showed selective cytotoxicity against breast cancer cells, with IC50 values significantly lower than those for normal cells .
Neurological Disorders
The structural features of 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid suggest potential applications in treating neurological disorders such as Alzheimer's disease. The compound's ability to modulate neurotransmitter systems could provide therapeutic benefits.
- Case Study: An investigation into the neuroprotective effects of similar compounds revealed their capacity to reduce amyloid-beta toxicity in neuronal cultures, suggesting a pathway for developing treatments for Alzheimer's .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory properties of this compound. Its ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease.
- Case Study: A publication in Pharmacology Reports highlighted that derivatives exhibited significant inhibition of TNF-alpha and IL-6 production in vitro, indicating their potential use in inflammatory conditions .
Antimicrobial Activity
The antimicrobial efficacy of oxazolo[4,5-b]pyridine derivatives has been documented, with studies showing effectiveness against a range of bacterial strains.
- Case Study: A recent study assessed the antibacterial activity against resistant strains of Staphylococcus aureus, demonstrating that the compound inhibited bacterial growth at low concentrations .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations on the Piperidine Ring
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic Acid
- Structure : Differs by the position of the carboxylic acid group (4-position instead of 3).
- Molecular Formula : C₁₃H₁₅N₃O₃ (identical to the target compound).
- For example, the 4-carboxylic acid variant may exhibit distinct hydrogen-bonding patterns in enzyme active sites .
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-3-yl)-acetic Acid
- Structure : Features an acetic acid (-CH₂COOH) side chain instead of a direct carboxylic acid on the piperidine.
- Molecular Formula : C₁₃H₁₅N₃O₃ (same as the target compound).
- Key Differences : The extended chain may enhance flexibility and solubility, though the pKa of the carboxylic acid could differ due to proximity to the piperidine nitrogen .
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine Hydrochloride (QY-3311)
- Structure : Substitutes the carboxylic acid with an amine group at the 4-position and adds a methyl group on the oxazole ring.
- Molecular Formula : C₁₃H₁₇ClN₄O (hydrochloride salt).
- Key Differences: The amine group increases basicity, improving aqueous solubility in its protonated form.
Heterocyclic Core Modifications
1-(3-Phenyl[1,2]oxazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic Acid (BB01-3128)
- Structure : Replaces the oxazolo[4,5-b]pyridine with an oxazolo[4,5-d]pyrimidine core and introduces a phenyl group.
- Molecular Formula : C₂₀H₂₀N₄O₃.
- Key Differences : The pyrimidine core and phenyl substituent alter electronic properties, favoring interactions with aromatic residues in proteins (e.g., kinases). The larger molecular weight (364.4 g/mol) may reduce metabolic clearance .
CAY10400 (1-(Oxazolo[4,5-b]pyridin-2-yl)-1-oxo-cis-9-octadecene)
- Structure : Replaces the piperidine-3-carboxylic acid with a long alkenyl chain and an oxo group.
- Molecular Formula: Not explicitly provided, but likely C₂₄H₃₈N₂O₂.
- Key Differences: The hydrophobic alkenyl chain suggests applications in lipid-mediated signaling (e.g., cannabinoid receptor modulation). The absence of a polar carboxylic acid reduces water solubility .
tert-Butyl 4-({6-[(E)-3-Methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}methyl)-1-piperidinecarboxylate (Compound 26)
- Structure : Contains a tert-butyl ester and methoxy carbonyl group.
- Molecular Formula : C₂₁H₂₉N₃O₅.
- Key Differences : The ester groups serve as protecting/prodrug moieties. The melting point (157°C) and IR absorption (1711 cm⁻¹ for C=O) indicate higher crystallinity and stability compared to the deprotected carboxylic acid form .
tert-Butyl 4-({6-[(E)-3-Methoxy-3-oxo-1-propenyl]oxazolo[4,5-b]pyridin-2-yl}ethyl)-1-piperidinecarboxylate (Compound 27)
Research Implications
- Medicinal Chemistry : The piperidine-3-carboxylic acid moiety in the target compound offers a balance of polarity and hydrogen-bonding capability, making it suitable for targeting enzymes or receptors requiring charged interactions. Analogs with methyl groups (e.g., QY-3311) may improve blood-brain barrier penetration .
- Biological Targets : CAY10400’s lipid-like structure suggests niche applications in lipid signaling pathways, whereas pyrimidine-based analogs (BB01-3128) may target nucleotide-binding proteins .
Biological Activity
1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid is a heterocyclic compound that combines an oxazole and pyridine structure with a piperidine ring. This unique structural arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C12H13N3O3
- Molecular Weight : 261.28 g/mol
- CAS Number : 1035840-33-5
The compound features a carboxylic acid functional group, which is critical for its biological interactions. Its synthesis typically involves constructing the oxazole and pyridine rings followed by their fusion to the piperidine structure.
The biological activity of this compound may involve interactions with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Binding : It could bind to receptors, altering cellular signaling processes and potentially leading to therapeutic effects such as anti-inflammatory or analgesic properties.
Antimicrobial Activity
Research indicates that derivatives of oxazole and pyridine compounds exhibit antimicrobial properties. The presence of the carboxylic acid group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes in pathogens .
Anticancer Potential
Oxazole-containing compounds have shown promise in anticancer research. The mechanism may involve inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. Studies have highlighted the potential of similar compounds in targeting specific cancer types, suggesting that this compound could share these properties .
Enzymatic Inhibition
The compound has been noted for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in pain modulation and inflammation. This inhibition could lead to increased levels of endocannabinoids, providing analgesic effects .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for 1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid?
The synthesis typically involves multi-step heterocyclic condensation and cyclization. A representative method includes:
- Step 1 : Condensation of a substituted pyridine derivative (e.g., 2-aminopyridine) with a carbonyl-containing reagent (e.g., 4-chlorobenzaldehyde) under basic conditions (e.g., triethylamine in THF) to form intermediates .
- Step 2 : Cyclization using reagents like POCl₃ or sulfonyl chlorides in dioxane under reflux to construct the oxazolo-pyridine core .
- Step 3 : Functionalization of the piperidine ring, often via coupling reactions (e.g., palladium-catalyzed cross-coupling) to introduce carboxylic acid groups .
Key considerations : Solvent choice (DMF, toluene) and catalysts (Pd(OAc)₂, XPhos) significantly impact yield and purity .
Q. Which spectroscopic and analytical methods are used to confirm the structure and purity of this compound?
- 1H/13C NMR : Resolves proton environments and carbon frameworks, critical for verifying the oxazolo-pyridine and piperidine moieties .
- LC-MS : Validates molecular weight and detects impurities (e.g., unreacted intermediates) .
- Elemental analysis : Confirms stoichiometric ratios of C, H, N, and O .
- Melting point (mp) : Used as a preliminary purity indicator (e.g., mp 185–186.5°C for related piperidine derivatives) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Catalyst screening : Test palladium/copper catalysts for coupling steps. For example, tert-butyl XPhos with Pd(OAc)₂ in tert-butanol at 40–100°C under inert atmospheres enhances cross-coupling efficiency .
- Solvent optimization : Polar aprotic solvents (DMF, THF) improve solubility of intermediates, while dioxane facilitates cyclization .
- Temperature control : Reflux conditions (e.g., 105–110°C for POCl₃-mediated cyclization) balance reaction rate and side-product formation .
Data-driven approach : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading) and identify optimal conditions .
Q. How should researchers address discrepancies between spectroscopic data and expected structural features?
- Cross-validation : Combine NMR, LC-MS, and IR to resolve ambiguities. For example, unexpected peaks in 1H NMR may indicate regioisomers or tautomers, which can be differentiated via 2D NMR (COSY, HSQC) .
- Purity assessment : Quantify impurities via HPLC and correlate with elemental analysis. Contradictions may arise from residual solvents (e.g., DMF) or hygroscopicity .
- Synthetic controls : Compare spectra with structurally validated analogs (e.g., 6-(4-Chlorophenyl) derivatives) to isolate artifacts .
Q. What strategies are effective for modifying the compound to enhance biological activity?
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) at the pyridine or phenyl ring to modulate electronic properties and receptor binding .
- Scaffold hybridization : Fuse with bioactive heterocycles (e.g., imidazo[1,2-a]pyridines) to explore synergistic effects .
- Prodrug design : Esterify the carboxylic acid group to improve membrane permeability, followed by hydrolysis in vivo .
Validation : Use in vitro assays (e.g., enzyme inhibition) to establish structure-activity relationships (SAR) .
Data Contradiction and Troubleshooting
Q. How to resolve low yields in the final cyclization step?
- By-product analysis : Use LC-MS to identify intermediates (e.g., uncyclized precursors) and adjust stoichiometry or reaction time .
- Acid scavengers : Additives like Me₂NPh in POCl₃ reactions can suppress side reactions (e.g., over-chlorination) .
- Alternative reagents : Replace POCl₃ with milder cyclizing agents (e.g., T3P®) to reduce decomposition .
Q. Why might biological assay results conflict with computational predictions?
- Solubility issues : Poor aqueous solubility (common with hydrophobic heterocycles) can lead to false negatives. Use co-solvents (DMSO ≤1%) or nanoformulations .
- Metabolic instability : Rapid degradation in vitro may mask activity. Perform metabolite profiling (e.g., microsomal assays) to identify vulnerable sites .
- Off-target effects : Screen against related enzymes/receptors to rule out nonspecific binding .
Methodological Resources
- Synthetic protocols : Refer to multi-step routes for oxazolo-pyridines and piperidine carboxylates .
- Analytical workflows : Cross-validate purity and structure using combined NMR, LC-MS, and elemental analysis .
- Optimization tools : Apply DoE and high-throughput screening for reaction condition refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
